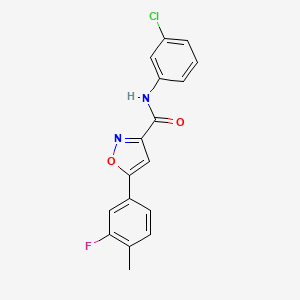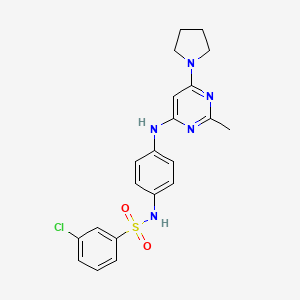![molecular formula C21H30N2OS B11338375 N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11338375.png)
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements It contains a pyrrolidine ring, a thiophene ring, and an adamantane core, making it an interesting subject for chemical and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, while the thiophene ring is often introduced via electrophilic substitution reactions. The adamantane core is usually derived from adamantane itself or its derivatives.
A common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: Cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.
Introduction of the Thiophene Ring: Electrophilic substitution of a thiophene derivative with a suitable electrophile.
Coupling with Adamantane: The adamantane core is coupled with the pyrrolidine-thiophene intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The pyrrolidine and thiophene rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-[2-(Pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide: Lacks the thiophene ring, resulting in different chemical properties.
N-[2-(Thiophen-2-YL)ethyl]adamantane-1-carboxamide:
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]cyclohexane-1-carboxamide: Contains a cyclohexane core instead of adamantane, leading to different steric and electronic effects.
Uniqueness
N-[2-(Pyrrolidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is unique due to its combination of a rigid adamantane core with flexible pyrrolidine and thiophene rings
特性
分子式 |
C21H30N2OS |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H30N2OS/c24-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-4-3-7-25-19)23-5-1-2-6-23/h3-4,7,15-18H,1-2,5-6,8-14H2,(H,22,24) |
InChIキー |
XOMXFLYTVAIWTF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1H-indol-3-yl(4-methylphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B11338293.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11338298.png)
![3,4,6-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338304.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11338305.png)
![4-chloro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11338309.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11338313.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethylbutanamide](/img/structure/B11338328.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11338334.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11338361.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11338384.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11338391.png)
